N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
Description
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted imidazo[1,2-b]pyridazine scaffold. The compound’s structure includes a methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring and a trifluoromethyl-substituted benzamide moiety.
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-19-11-10-18-26-17(12-28(18)27-19)13-6-8-14(9-7-13)25-20(29)15-4-2-3-5-16(15)21(22,23)24/h2-12H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAQSKUAAGZKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound's structure includes an imidazo[1,2-b]pyridazine core and a trifluoromethylbenzamide moiety. The molecular formula is with a molecular weight of approximately 388.427 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.
This compound is believed to interact with various molecular targets, modulating their activity through enzyme inhibition or receptor antagonism. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
Biological Activities
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Anticancer Properties :
- Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown inhibitory effects on multiple myeloma cell lines with GI50 values as low as 30 nM .
- The compound likely acts by inhibiting key signaling pathways involved in tumor growth.
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Neuroprotective Effects :
- The compound has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of neurotoxic exosomes.
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Anti-inflammatory Activity :
- Some analogs of this compound have demonstrated anti-inflammatory properties, suggesting a broader therapeutic potential beyond oncology.
Case Studies and Research Findings
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazo Core : Cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
- Methoxylation : Introduction of the methoxy group using methanol and a suitable catalyst.
- Trifluoromethyl Group Attachment : This step often involves halogenation followed by nucleophilic substitution reactions.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The methoxy-substituted compound 75 achieved 98.3% purity under mild conditions (70°C, NaOCH₃), suggesting efficient substitution .
Physicochemical and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
